molecular formula C7H2F4O2S B1211535 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid CAS No. 5211-44-9

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid

Cat. No. B1211535
CAS RN: 5211-44-9
M. Wt: 226.15 g/mol
InChI Key: USFMEWZQIHKRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is a chemical compound with the molecular formula C7H2F4O2S . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid consists of a benzoic acid core with four fluorine atoms and one sulfur atom attached .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is a solid at 20 degrees Celsius . It has a molecular weight of 226.14 . It should be stored under inert gas and conditions to avoid are air sensitivity .

Scientific Research Applications

Synthesis of Fluorinated Pyridine Derivatives

The compound serves as a precursor in the synthesis of fluorinated pyridine derivatives, which are valuable in medicinal chemistry due to their potential pharmacological properties. The nucleophilic aromatic substitution with perfluoropyridine leads to the formation of compounds like 2,3,5,6-tetrafluoro-N-[(propyl)caprolactam]-4-pyridinamine , which can be further explored for drug development .

Development of Fluorescent Probes

Due to its acidic nature and the presence of fluorine atoms, 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid can be used to synthesize fluorescent probes like BMV109. These probes are crucial for bioimaging applications, allowing researchers to visualize biological processes in real-time .

Creation of Advanced Materials

The compound’s ability to undergo nucleophilic aromatic substitution makes it a candidate for creating advanced materials. For instance, it can be used to prepare ligands with electron-withdrawing groups, which are essential for tuning reactivity and immobilization on supports .

Safety and Hazards

The compound is classified as air sensitive . It may cause skin irritation and serious eye irritation .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O2S/c8-2-1(7(12)13)3(9)5(11)6(14)4(2)10/h14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFMEWZQIHKRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200120
Record name 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid

CAS RN

5211-44-9
Record name 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005211449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5211-44-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHG3CU8QRS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
Reactant of Route 3
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
Reactant of Route 4
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
Reactant of Route 5
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
Reactant of Route 6
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid

Q & A

Q1: How does 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid enable the measurement of thiol concentrations?

A1: 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid exists primarily in its oxidized disulfide form (referred to as BSSB in the research paper []). This disulfide reacts with thiols (molecules containing a -SH group) in a reversible exchange reaction. This exchange reaction leads to a broadening of the 19F NMR signal of BSSB, which can be directly measured. The extent of broadening is proportional to the concentration of thiols present in the sample, thus allowing for their quantification. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.